methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 4, an isopropyl group at position 5, and an amide-linked 1-methylindazole-3-carbonyl moiety at position 2. The thiazole ring is a pharmacologically privileged scaffold known for diverse biological activities, including kinase inhibition and antimicrobial effects . The indazole component may confer selective binding to kinase ATP pockets, while the isopropyl and carboxylate groups modulate lipophilicity and solubility. Structural characterization of such compounds often employs X-ray crystallography using programs like SHELX .
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 2-[(1-methylindazole-3-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N4O3S/c1-9(2)14-13(16(23)24-4)18-17(25-14)19-15(22)12-10-7-5-6-8-11(10)21(3)20-12/h5-9H,1-4H3,(H,18,19,22) |
InChI Key |
DNJBLWVWQLJCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=NN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Methylation of Indazole-3-Carboxylic Acid
The synthesis of 1-MICA follows an optimized procedure from Patent US20040248960A1:
| Parameter | Details |
|---|---|
| Substrate | Indazole-3-carboxylic acid (ICA) |
| Methylating Agent | Methyl iodide or dimethyl sulfate |
| Base | Magnesium methoxide (Mg(OMe)₂) or calcium oxide (CaO) |
| Solvent | Anhydrous methanol or ethanol |
| Temperature | Reflux (65–78°C) |
| Reaction Time | 6–8 hours |
| Yield | 85–92% |
Mechanistic Insight : The base deprotonates the indazole nitrogen, enabling selective N1-methylation. Alkaline earth metal bases (e.g., Mg²⁺) minimize O-methylation side reactions, which are prevalent with sodium methoxide.
Critical Note : Residual 2-methylindazole-3-carboxylic acid (2-MICA) is reduced to <3% using this method, compared to 7% in earlier protocols.
Synthesis of Methyl 2-Amino-5-Isopropyl-1,3-Thiazole-4-Carboxylate
Hantzsch Thiazole Synthesis
This method adapts the classical Hantzsch protocol using α-bromo carbonyl compounds and thiourea derivatives:
Step 1: Preparation of α-Bromo-4-Methyl-3-Oxopentanoate
-
Reactants : Ethyl acetoacetate, bromine in acetic acid.
-
Conditions : 0–5°C, 2 hours.
-
Product : Ethyl 2-bromo-4-methyl-3-oxopentanoate (yield: 78%).
Step 2: Cyclocondensation with Thiourea
| Parameter | Details |
|---|---|
| Reactants | α-Bromo-4-methyl-3-oxopentanoate, thiourea |
| Solvent | Ethanol/water (4:1) |
| Catalyst | Triethylamine (TEA) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Mechanism : The α-bromo ketone reacts with thiourea, forming the thiazole ring via nucleophilic substitution and cyclization. The isopropyl group at position 5 originates from the branched alkyl chain in the α-bromo precursor.
Alternative Route: Cyclocondensation of Thioamides
A method from PMC7288019 employs brominated pyrrolidine derivatives:
-
Bromination : 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is synthesized using Br₂ in acetic acid.
-
Cyclization : Reaction with thiourea in acetic acid at 60°C yields the thiazole core (yield: 72%).
Amide Coupling of 1-MICA and Thiazole Intermediate
Activation of 1-MICA
1-MICA is converted to its acyl chloride using thionyl chloride (SOCl₂):
Coupling Reaction
The acyl chloride reacts with methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate under Schotten-Baumann conditions:
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF)/water (3:1) |
| Base | Sodium bicarbonate (NaHCO₃) |
| Temperature | 0–5°C |
| Reaction Time | 3 hours |
| Yield | 82–85% |
Optimization : Using 1.2 equivalents of acyl chloride and slow addition over 1 hour minimizes dimerization side products.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole-H), 7.45–7.39 (m, 2H, aromatic), 3.91 (s, 3H, COOCH₃), 3.02 (septet, 1H, isopropyl-CH), 1.32 (d, 6H, isopropyl-CH₃).
-
HRMS : m/z calculated for C₂₁H₂₃N₅O₄S [M+H]⁺: 448.1352; found: 448.1349.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production (>1 kg):
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₃N₅O₄S
- Molecular Weight : 443.5 g/mol
- IUPAC Name : Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Therapeutic Applications
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated its efficacy against specific cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its thiazole core is known to enhance interactions with bacterial enzymes, making it a candidate for developing new antibiotics. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating potential use in treating bacterial infections .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines (e.g., breast and colon cancer), this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted its ability to induce apoptosis through the caspase pathway .
Case Study 2: Antibacterial Testing
Another investigation assessed the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, supporting its potential as a therapeutic agent against resistant strains .
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and thiazole moieties may bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Thiazole vs. Pyrimidine Derivatives describes methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate, which replaces the thiazole with a pyrimidine ring. Pyrimidines are nitrogen-rich heterocycles that often exhibit distinct hydrogen-bonding capabilities compared to sulfur-containing thiazoles. The thiazole’s sulfur atom may enhance membrane permeability via hydrophobic interactions, whereas pyrimidines favor polar interactions with biological targets .
Thiazolo-Triazino-Thiones reports thiazolo-[3,2-a]-1,3,5-triazino-2-thiones (e.g., compounds 8–10), which fuse thiazole with triazine-thione rings. These compounds lack the indazole-carboxylate system but include arylazo groups. The absence of the indazole moiety in these analogs likely reduces kinase affinity but may improve antimicrobial activity due to the triazine-thione’s electrophilic sulfur .
Substituent Effects
Indazole-Carbonyl vs. Benzyloxycarbonyl
The target compound’s indazole-carbonyl group contrasts with the benzyloxycarbonyl (Cbz) substituent in ’s pyrimidine derivative. Indazole derivatives are associated with kinase inhibition (e.g., PAK1 or CDK inhibitors), while Cbz groups are often used as protecting amines in synthesis. The indazole’s planar structure may enhance π-π stacking in enzyme active sites, whereas Cbz’s benzyl group could sterically hinder binding .
Methyl Carboxylate vs. Free Carboxylic Acid highlights 4-phenyl-1,3-thiazole-2-carboxylic acid, which has a free carboxylic acid group.
Pharmacological Target Specificity
In contrast, ’s valinamide-thiazole-oxazol compound incorporates peptidomimetic elements (e.g., carbamoyl and valinamide groups), which are typical in protease inhibitors. The target compound’s indazole moiety may shift selectivity toward kinases or inflammatory targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, an indazole moiety, and a carboxylate group, which are significant for its biological interactions. The molecular formula is , with a molecular weight of approximately 291.37 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The indazole component may interact with various receptors, including cannabinoid receptors, influencing neurotransmitter release and neuronal signaling.
- Enzyme Inhibition : The thiazole moiety is known to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that the compound can reduce the expression of pro-inflammatory cytokines in vitro.
- Anticancer Potential : Preliminary data suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Neuroprotective Effects : There is evidence indicating that the compound protects dopaminergic neurons from oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM across different cell types. The mechanism was primarily through the activation of caspase pathways leading to programmed cell death.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the thiazole-4-carboxylate core in this compound?
- Methodological Answer : The thiazole ring can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through Hantzsch thiazole synthesis. For example, and describe refluxing 3-formyl-indole-2-carboxylate with aminothiazolones in acetic acid to form thiazole-indole hybrids . Optimization of reaction time (3–5 h) and stoichiometric ratios (1:1.1) is critical for yield improvement. Alternative routes, such as using sodium acetate as a base ( ), may enhance regioselectivity in substituted thiazoles .
Q. How can spectroscopic techniques (NMR, IR) confirm the functional groups in this compound?
- Methodological Answer :
- ¹H NMR : The isopropyl group (5-position) shows a septet (~2.9 ppm) and doublets (1.3–1.4 ppm). The methyl ester (4-position) appears as a singlet (~3.8 ppm). The indazole carbonyl NH resonates near 10–12 ppm .
- IR : Stretching vibrations at ~1700 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O), and 1550 cm⁻¹ (thiazole C=N) confirm key groups. validates this approach for pyrazole-carboxylate analogs .
Q. What strategies address poor aqueous solubility for in vivo studies?
- Methodological Answer : Salt formation (e.g., hydrochloride) or prodrug design (e.g., ester hydrolysis to carboxylic acid) can improve solubility. highlights solubility enhancements via methyl-to-ethyl ester substitution in related thiazoles . Micellar formulations using polysorbates () or co-solvents (DMSO/PEG) are also viable .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against kinases or GPCRs can identify potential targets. demonstrates docking poses of thiazole-triazole analogs with active sites . QSAR models using Hammett constants for the isopropyl and indazole groups ( ) may correlate substituent effects with activity .
Q. What experimental protocols assess stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 h, followed by HPLC quantification ( ) .
- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (). Hydrolytic stability of the ester group is a critical focus .
Q. How is regioselectivity controlled during the acylation of the thiazole-2-amino group?
- Methodological Answer : Selective acylation requires protecting group strategies. uses acetic acid reflux to avoid over-acylation, while employs K₂CO₃ to direct nucleophilic attack to the indazole carbonyl . Steric hindrance from the isopropyl group (5-position) may further influence reactivity.
Q. What crystallographic techniques validate the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. and provide precedent for thiazole-carboxylate crystallography, emphasizing hydrogen-bonding networks (e.g., N–H⋯O) .
Q. How are flow-chemistry approaches applied to scale up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
